Imlunestrant

描述

This compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, this compound specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that results in ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

See also: this compound Tosylate (active moiety of).

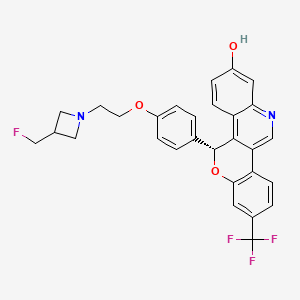

Structure

3D Structure

属性

CAS 编号 |

2408840-26-4 |

|---|---|

分子式 |

C29H24F4N2O3 |

分子量 |

524.5 g/mol |

IUPAC 名称 |

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol |

InChI |

InChI=1S/C29H24F4N2O3/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2/t28-/m1/s1 |

InChI 键 |

UVBQMXOKKDCBJN-MUUNZHRXSA-N |

手性 SMILES |

C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

规范 SMILES |

C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

产品来源 |

United States |

Foundational & Exploratory

Preclinical Pharmacology of Imlunestrant: A Technical Guide

Introduction

Imlunestrant (LY3484356) is a next-generation, orally bioavailable, and brain-penetrant selective estrogen receptor degrader (SERD).[1][2][3] It is designed as a pure antagonist of the estrogen receptor (ER), demonstrating potent activity against both wild-type (WT) and mutant forms of ERα, which is encoded by the ESR1 gene.[1][4] The development of this compound addresses significant clinical challenges in the treatment of ER-positive (ER+), HER2-negative breast cancer, including acquired resistance to standard endocrine therapies often driven by ESR1 mutations, and the need for therapies effective against brain metastases.[1][5][6] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, pharmacokinetic properties, and combination potential.

Mechanism of Action

This compound functions as a pure ERα antagonist.[1][4] Unlike selective estrogen receptor modulators (SERMs) that can have mixed agonist/antagonist effects, this compound purely antagonizes ER transcriptional activity. Its primary mechanism involves binding to the estrogen receptor, which not only blocks the receptor's activation by estrogen but also induces a conformational change.[7] This change marks the receptor for ubiquitination and subsequent degradation by the cell's proteasomal machinery.[7][8] By reducing the total cellular pool of ERα protein, this compound effectively shuts down ER-mediated signaling pathways that drive tumor cell proliferation.[1][7] This dual action of antagonism and degradation is effective against both wild-type ERα and constitutively active mutant forms (e.g., Y537S) that are a common cause of resistance to aromatase inhibitors.[1][5][6]

References

- 1. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lilly's this compound, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer [prnewswire.com]

- 3. oncozine.com [oncozine.com]

- 4. Portico [access.portico.org]

- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]

- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor, this compound not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol. Its chemical and physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol |

| Synonyms | LY3484356 |

| CAS Number | 2408840-26-4 |

| Molecular Formula | C₂₉H₂₄F₄N₂O₃ |

| Molecular Weight | 524.51 g/mol |

| SMILES | C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |

| Physicochemical Property | Value |

| LogP | 6 |

| Absolute Bioavailability | ~10.9% |

| Water Solubility | Data not readily available |

| pKa | Data not readily available |

Pharmacological Properties

This compound is a potent and selective antagonist of the estrogen receptor alpha (ERα), including both wild-type and mutant forms. Its primary mechanism of action involves binding to ERα, inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This degradation effectively abrogates ER-mediated signaling.

| Pharmacological Parameter | Value | Assay/Method |

| ERα (Wild-Type) Binding Affinity (Ki) | 0.64 nmol/L[4] | Competitive radioligand binding assay[4] |

| ERα (Y537S Mutant) Binding Affinity (Ki) | 2.80 nmol/L[4] | Competitive radioligand binding assay[4] |

| ERβ (Wild-Type) Binding Affinity (Ki) | 0.11 nmol/L[4] | Competitive radioligand binding assay[4] |

| ERα Degradation IC50 (MCF-7 cells) | 3.0 nM[1] | Western Blot/High-content imaging[1][4] |

| ERα Degradation IC50 (Y537S mutant cells) | 9.6 nM[1] | Western Blot/High-content imaging[1][4] |

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity in a panel of ER+ breast cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.

| Cell Line | ER Status | This compound IC50 (nM) |

| MCF-7 | ER+ | <100[2] |

| T47D | ER+ | <100[2] |

| MDA-MB-231 | ER- | >1000[5][6] |

| SK-BR-3 | ER- | >1000[5][7] |

Pharmacokinetics

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

| Pharmacokinetic Parameter | Value (at 400 mg oral dose) |

| Tmax (Time to Maximum Concentration) | ~4 hours[8] |

| Cmax (Maximum Concentration) | ~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for 1200 mg dose)[1] |

| t1/2 (Half-life) | 25-30 hours[1][8] |

| Metabolism | Primarily hepatic[9][10] |

| Excretion | Predominantly in feces (~97.3%)[9] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by disrupting the estrogen receptor signaling pathway. In ER+ breast cancer, estradiol (B170435) binds to ERα, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, which in turn promotes the transcription of genes involved in cell proliferation and survival. This compound binds to ERα, preventing estradiol binding and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in ERα levels and a subsequent blockade of downstream signaling.

References

- 1. Portico [access.portico.org]

- 2. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Growth inhibitory concentrations for MCF-7, T47D, SKBr3 and MDA-MB-231 exposed to different drugs. - Public Library of Science - Figshare [plos.figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. files.sciengine.com [files.sciengine.com]

- 8. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of Imlunestrant (LY3484356): A Next-Generation Oral SERD

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Imlunestrant (LY3484356) is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist properties against both wild-type (wt) and mutant forms of the estrogen receptor alpha (ERα).[1][2] Developed by Eli Lilly and Company, this compound was designed to overcome the limitations of existing endocrine therapies for ER-positive (ER+) breast cancer, including the development of resistance, often driven by mutations in the ESR1 gene.[3][4] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and methodologies. On September 25, 2025, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult patients with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[5]

Mechanism of Action: A Pure ERα Antagonist and Degrader

This compound exerts its anti-tumor effects through a dual mechanism of action. It acts as a pure antagonist of the estrogen receptor, competitively binding to the ligand-binding domain of both wild-type and mutant ERα.[1] This binding prevents the conformational changes necessary for receptor activation and subsequent transcription of estrogen-responsive genes.[6] Furthermore, the binding of this compound to ERα induces a conformational change in the receptor that targets it for proteasomal degradation, leading to a reduction in the total cellular levels of the ERα protein.[3][4] This sustained inhibition of ER-dependent gene transcription and reduction in ERα protein levels ultimately leads to the suppression of tumor cell growth.[2] Preclinical studies have shown that this compound effectively degrades both wild-type and Y537S mutant ERα.[4]

The following diagram illustrates the signaling pathway of estrogen and the mechanism of action of this compound.

Preclinical Characterization

The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.

Biochemical and Cellular Potency

This compound demonstrated high binding affinity for both wild-type and mutant ERα. In competitive radioligand binding assays, it exhibited Ki values of 0.64 nM for wild-type ERα and 2.8 nM for the Y537S mutant ERα protein.[4] The drug is a potent and efficient degrader of both wild-type and Y537N mutant ERα proteins in cellular assays, with IC50 values of 3.0 nM and 9.6 nM, respectively.[4] Furthermore, this compound potently inhibited ERα-mediated transcription in vitro, with IC50 values of 3 nM in wild-type cells and 17 nM in cells with the Y537N mutation.[1]

| Parameter | Wild-Type ERα | Y537S Mutant ERα | Y537N Mutant ERα | Reference |

| Binding Affinity (Ki) | 0.64 nM | 2.8 nM | - | [4] |

| ERα Degradation (IC50) | 3.0 nM | - | 9.6 nM | [4] |

| Transcriptional Inhibition (IC50) | 3.0 nM | - | 17 nM | [1] |

In Vitro Anti-proliferative Activity

This compound effectively inhibited the proliferation of a panel of ER+ breast cancer cell lines, with 11 out of 12 cell lines showing sensitivity (IC50 < 100 nM).[4] In contrast, ER-negative cell lines were insensitive to the drug.[1] The average IC50 values for cell proliferation inhibition were 3 nM in wild-type ERα breast cancer cell lines and 17 nM in ESR1 Y537N mutant cell lines.[4]

| Cell Line (ER Status) | ESR1 Mutation | This compound IC50 (nM) | Reference |

| MCF7 (ER+) | Wild-Type | ~3 | [4] |

| T47D (ER+) | Wild-Type | ~3 | [4] |

| ZR-75-1 (ER+) | Wild-Type | <100 | [4] |

| ST941/C (ER+) | Y537S | ~17 | [4] |

| Panel of 11 ER+ lines | Various | <100 | [4] |

| Panel of ER- lines | N/A | Insensitive | [1] |

In Vivo Anti-tumor Efficacy

In vivo studies using xenograft models of human breast cancer demonstrated significant anti-tumor activity of this compound. The drug led to tumor growth inhibition and regressions in wild-type ESR1 breast cancer xenograft models, including MCF7, T47D, and ZR-75-1.[4] Importantly, this compound also showed efficacy in patient-derived xenograft (PDX) models harboring ESR1 mutations, where it outperformed fulvestrant, leading to tumor regression.[7] Preclinical data also indicated that this compound is brain-penetrant, suggesting potential activity against central nervous system (CNS) metastases.[8][9]

The following workflow outlines a typical in vivo xenograft study for evaluating this compound's efficacy.

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Portico [access.portico.org]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 8. researchgate.net [researchgate.net]

- 9. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

Imlunestrant's High-Affinity Binding to Estrogen Receptor Alpha: A Comprehensive Technical Overview

For Immediate Release

Indianapolis, IN – Imlunestrant, a novel selective estrogen receptor degrader (SERD), demonstrates high-affinity binding to estrogen receptor alpha (ERα), leading to potent receptor degradation and significant anti-tumor activity in preclinical models of ER-positive breast cancer. This technical guide provides an in-depth analysis of this compound's binding characteristics, the experimental methodologies used for its evaluation, and its impact on ERα signaling pathways, intended for researchers, scientists, and professionals in drug development.

This compound is an oral SERD developed by Eli Lilly and Company that targets ERα, a key driver in the majority of breast cancers.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily block the receptor's activity, this compound binds to ERα and induces its degradation, thereby inhibiting ERα-mediated signaling.[1][2] This mechanism of action has shown promise in overcoming resistance to existing endocrine therapies.[3]

Quantitative Analysis of this compound's Binding Affinity

This compound's binding affinity for ERα has been quantified using competitive radioligand binding assays. These studies reveal a high affinity for both wild-type (WT) and mutant forms of ERα, as well as a discernible selectivity profile against ERβ. The key binding affinity constant (Ki) is a measure of the concentration of the competing ligand (this compound) that will displace 50% of the radioligand from the receptor.

| Receptor Subtype | Binding Affinity (Ki, nmol/L) |

| Wild-Type ERα | 0.64[2] |

| Mutant ERα-Y537S | 2.80[2] |

| Wild-Type ERβ | 0.11[2] |

In addition to direct binding affinity, the functional consequence of this compound's interaction with ERα has been assessed through cell proliferation assays in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit cell growth by 50%.

| Cell Line | ERα Status | IC50 (nM) |

| T47D | Wild-Type | 0.34[4] |

| MCF7 | Wild-Type | 5.2[4] |

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on a series of well-established experimental protocols.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of this compound for ERα by measuring its ability to compete with a radiolabeled ligand (³H-estradiol) for binding to the receptor.

Methodology:

-

Receptor Preparation: Full-length human ERα (wild-type and Y537S mutant) and ERβ are expressed and purified from a baculovirus expression system.[2]

-

Assay Buffer: The binding assay is performed in a buffer containing 50 mmol/L HEPES (pH 7.5), 1.5 mmol/L EDTA, 150 mmol/L NaCl, 10% glycerol, 1 mg/mL ovalbumin, and 5 mmol/L DTT.[2]

-

Competition Reaction: A constant concentration of ³H-estradiol (0.025 μCi per well) and the purified receptor are incubated with varying concentrations of this compound in 96-well plates.[2]

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of bound radioactivity is measured using scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

ERα Degradation Assay (Western Blot)

This assay assesses the ability of this compound to induce the degradation of the ERα protein in cancer cell lines.

Methodology:

-

Cell Culture: ER-positive breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media.[3]

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.

-

Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH) to determine the extent of degradation.[5]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Methodology:

-

Cell Seeding: Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound for a period of several days (e.g., 5-7 days).[5]

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo).

-

Data Analysis: The absorbance or fluorescence is measured, and the results are used to generate a dose-response curve from which the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The interaction of this compound with ERα initiates a cascade of events that ultimately leads to the inhibition of cancer cell growth. The following diagrams illustrate the key signaling pathway and experimental workflows.

Caption: this compound-mediated ERα degradation pathway.

Caption: Workflow for assessing this compound's properties.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]

Transcriptional changes induced by imlunestrant treatment

An In-depth Technical Guide to Transcriptional Changes Induced by Imlunestrant Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptional alterations observed following treatment with this compound, a next-generation oral selective estrogen receptor degrader (SERD). This compound is designed to inhibit estrogen receptor (ER) signaling by promoting the degradation of the ERα protein, a key driver in the majority of breast cancers.[1][2] Understanding the specific changes in gene expression induced by this compound is critical for elucidating its mechanism of action, identifying biomarkers of response, and exploring potential combination therapies.

This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the core biological pathways and experimental workflows.

Quantitative Analysis of Transcriptional Changes

This compound induces significant transcriptional changes in ER-positive breast cancer models, primarily characterized by the downregulation of estrogen-responsive genes and pathways related to cell cycle progression.[2][3] Transcriptomic analysis reveals that this compound's effects can be more robust compared to the earlier generation SERD, fulvestrant (B1683766), particularly in vivo.[3]

Differentially Expressed Genes in ER-Y537S Mutant Models

In preclinical models featuring the activating ESR1 Y537S mutation, which confers resistance to traditional endocrine therapies, this compound treatment leads to significant transcriptional shifts.[3][4] The following table summarizes the number of differentially expressed genes (DEGs) in MCF7 and T47D breast cancer cell lines engineered to express the ER-Y537S mutation.

| Cell Line | Treatment (100 nM) | Treatment Duration | Differentially Expressed Genes (vs. Vehicle) |

| MCF7-Y537S | This compound | 6 hours | Significant Downregulation of Estrogen Response Genes |

| Fulvestrant | 6 hours | Significant Downregulation of Estrogen Response Genes | |

| This compound | 12 hours | Comparable to Fulvestrant | |

| Fulvestrant | 12 hours | Comparable to this compound | |

| T47D-Y537S | This compound | 6 hours | Significant Downregulation of Estrogen Response Genes |

| Fulvestrant | 6 hours | Significant Downregulation of Estrogen Response Genes | |

| This compound | 12 hours | Comparable to Fulvestrant | |

| Fulvestrant | 12 hours | Comparable to this compound | |

| Data synthesized from studies showing significant transcriptional changes in ER-Y537S mutant cells upon treatment. The studies noted comparable effects between this compound and fulvestrant at these in vitro timepoints.[3][5] |

Transcriptional Modulation in an In Vivo PDX Model

In a patient-derived xenograft (PDX) model harboring an ESR1 Y537S mutation, RNA sequencing analysis revealed a greater number of significant gene expression changes with this compound treatment compared to fulvestrant.[3]

| Treatment Group | Time Point | Comparison | Outcome |

| This compound | Day 10 | vs. Vehicle | Higher number of significant DEGs than Fulvestrant |

| Fulvestrant | Day 10 | vs. Vehicle | Lower number of significant DEGs than this compound |

| This compound | Day 28 | vs. Vehicle | Higher number of significant DEGs than Fulvestrant |

| Fulvestrant | Day 28 | vs. Vehicle | Lower number of significant DEGs than this compound |

| Summary of findings from in vivo RNA-seq analysis.[3] |

Key Modulated Signaling Pathways

Pathway analysis of transcriptomic data highlights the core biological processes affected by this compound. While both this compound and fulvestrant impact similar foundational pathways in ER+ breast cancer, this compound uniquely modulates specific immune-related signaling cascades.[3]

| Pathway | Modulation by this compound | Modulation by Fulvestrant |

| Estrogen Response | Downregulated | Downregulated |

| Cell Cycle / G2M Checkpoint / E2F Targets | Downregulated (More Robust Effect) | Downregulated |

| NFKB Signaling | Upregulated | Not Significantly Modulated |

| IFN-γ Response | Upregulated | Not Significantly Modulated |

| Comparative pathway analysis from in vivo PDX models.[3] |

Visualizing Mechanisms and Workflows

This compound's Mechanism of Action

This compound functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1][6] This action depletes the cancer cell of ERα, thereby preventing the transcription of estrogen-dependent genes that drive proliferation.[1][7]

RNA-Sequencing Experimental Workflow

The following diagram outlines the typical workflow used to analyze transcriptional changes induced by drug treatment, from cell culture to bioinformatic analysis.[3] This process is fundamental to generating the quantitative data presented in this guide.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]

- 6. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Imlunestrant: A New Frontier in Overcoming Endocrine Resistance in ER+ Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Endocrine Resistance

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies that target the ER signaling pathway are the cornerstone of treatment.[1][2] These therapies, which include selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and aromatase inhibitors (AIs) that block estrogen production, have significantly improved patient outcomes.[1][2] However, a major clinical challenge is the development of endocrine resistance, where tumors no longer respond to these treatments.[1][2]

One of the key mechanisms of acquired resistance is the development of mutations in the estrogen receptor 1 gene (ESR1).[1][2] These mutations, often found in the ligand-binding domain of the ER, can lead to constitutive, ligand-independent activation of the receptor, rendering AIs and SERMs ineffective.[1][3] Fulvestrant (B1683766), a first-generation selective estrogen receptor degrader (SERD), was developed to address this by not only blocking the ER but also targeting it for degradation.[1][3] However, its clinical efficacy can be limited by poor bioavailability and the emergence of resistance.[1] This has driven the development of a new generation of oral SERDs, including imlunestrant (LY3484356), designed for improved potency, oral bioavailability, and efficacy against both wild-type and mutant ER.[4][5]

This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism of action in overcoming endocrine resistance, detailed experimental protocols from key studies, and a summary of its clinical efficacy.

Mechanism of Action: A Potent and Selective Estrogen Receptor Degrader

This compound is a potent, orally bioavailable SERD that acts as a pure ER antagonist.[4][5] Its primary mechanism of action involves binding to the estrogen receptor alpha (ERα), which induces a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor.[6] This dual action of antagonizing and degrading ERα effectively shuts down the ER signaling pathway, even in the presence of activating ESR1 mutations.[1][5]

Preclinical studies have demonstrated that this compound potently degrades both wild-type and mutant ERα, including the common Y537S and D538G mutations that confer resistance to other endocrine therapies.[1][5] This leads to the downregulation of estrogen-responsive genes and a subsequent arrest of the cell cycle, inhibiting the proliferation of ER+ breast cancer cells.[1][5]

Preclinical Efficacy in Endocrine-Resistant Models

This compound has demonstrated robust anti-tumor activity in a range of preclinical models of ER+ breast cancer, including those with acquired resistance to endocrine therapy.

In Vitro Studies

In vitro experiments using ER+ breast cancer cell lines, such as MCF7 and T47D, have shown that this compound potently inhibits cell proliferation in a dose-dependent manner.[1][5] Notably, this compound retains its activity in cell lines engineered to express clinically relevant ESR1 mutations, such as Y537S.[1]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | ESR1 Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Citation |

| T47D | Wild-Type | 0.34 | 2.2 | [1] |

| MCF7 | Wild-Type | 5.2 | 19 | [1] |

| ST941/C | Y537S | Sensitive (IC50 < 100) | - | [5] |

In Vivo Studies

In vivo studies using patient-derived xenograft (PDX) models of endocrine-resistant breast cancer have further substantiated the efficacy of this compound. In a PDX model harboring the Y537S ESR1 mutation, oral administration of this compound led to significant tumor regression and outperformed the standard-of-care SERD, fulvestrant.[1]

Table 2: In Vivo Efficacy of this compound in a Y537S ESR1 Mutant PDX Model

| Treatment Group | Change in Tumor Volume | Citation |

| Vehicle | Tumor Growth | [1] |

| Fulvestrant | Modest Tumor Growth Inhibition | [1] |

| This compound | Significant Tumor Regression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

Cell Proliferation Assay

This assay is used to determine the effect of this compound on the growth of breast cancer cell lines.

-

Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media supplemented with fetal bovine serum. For experiments involving endocrine resistance, cell lines with doxycycline-inducible ESR1 mutations may be used.[7]

-

Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound, fulvestrant (as a comparator), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period of 5 to 7 days.[5][7]

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and the data are normalized to the vehicle control to determine the half-maximal inhibitory concentration (IC50).

Western Blot for ERα Degradation

This technique is used to visualize and quantify the degradation of the ERα protein following treatment with this compound.

-

Cell Lysis: After treatment with this compound or fulvestrant for various time points, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of protein degradation.

Patient-Derived Xenograft (PDX) Model

PDX models provide a more clinically relevant system to evaluate the in vivo efficacy of anti-cancer agents.

-

Tumor Implantation: Fragments of a patient's tumor, including those with known ESR1 mutations, are surgically implanted into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[5]

-

Tumor Growth and Monitoring: Tumor growth is monitored regularly by caliper measurements.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive daily oral doses of this compound, fulvestrant (administered via injection), or a vehicle control.[5]

-

Efficacy Assessment: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ER, PR, and Ki67).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Clinical Development and Efficacy: The EMBER Trials

The clinical development of this compound has been primarily evaluated in the series of EMBER trials. The Phase 3 EMBER-3 trial investigated this compound as a monotherapy and in combination with the CDK4/6 inhibitor abemaciclib (B560072) in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy.[4][7]

EMBER-3 Trial: Monotherapy Arm

In the EMBER-3 trial, this compound monotherapy demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to standard-of-care endocrine therapy in patients with ESR1-mutated disease.[4][7]

Table 3: Efficacy of this compound Monotherapy in the EMBER-3 Trial (ESR1-mutated population)

| Endpoint | This compound | Standard of Care Endocrine Therapy | Hazard Ratio (95% CI) | p-value | Citation |

| Median PFS | 5.5 months | 3.8 months | 0.62 (0.47–0.82) | 0.0007 | [4][7] |

| Median OS | 34.5 months | 23.1 months | 0.60 (0.43–0.86) | 0.0043 | [4][7] |

EMBER-3 Trial: Combination with Abemaciclib

The combination of this compound with abemaciclib showed a robust and durable PFS advantage over this compound monotherapy in the overall study population, regardless of ESR1 mutation status.[4][7]

Table 4: Efficacy of this compound in Combination with Abemaciclib in the EMBER-3 Trial (Overall Population)

| Endpoint | This compound + Abemaciclib | This compound Monotherapy | Hazard Ratio (95% CI) | p-value | Citation |

| Median PFS | 10.9 months | 5.5 months | 0.59 (0.47–0.74) | <0.0001 | [4][7] |

Conclusion

This compound is a next-generation oral SERD that has demonstrated significant preclinical and clinical activity in overcoming endocrine resistance in ER+ breast cancer. Its potent ability to degrade both wild-type and mutant ERα offers a promising therapeutic strategy for patients whose disease has progressed on prior endocrine therapies, particularly those with ESR1 mutations. The robust efficacy data from the EMBER-3 trial, both as a monotherapy and in combination with abemaciclib, position this compound as a valuable new treatment option in the management of advanced ER+ breast cancer. Further investigation in ongoing trials will continue to define its role in the evolving landscape of breast cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Imlunestrant: A Deep Dive into its Antagonistic Action on Estrogen-Responsive Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those harboring activating ESR1 mutations. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the expression of estrogen-responsive genes. Through a comprehensive review of preclinical data, this document details the profound transcriptional repression induced by this compound, highlighting its potential as a robust therapeutic agent in the treatment of ER+ breast malignancies.

Introduction: The Role of the Estrogen Receptor and the Rationale for SERDs

The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver of proliferation and survival in the majority of breast cancers. Upon binding to its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating a transcriptional program that promotes cell growth and division.

Standard-of-care endocrine therapies, such as tamoxifen (B1202) and aromatase inhibitors, aim to disrupt this signaling axis. However, the development of resistance, often driven by activating mutations in the ligand-binding domain of ESR1, remains a significant clinical challenge. These mutations can lead to constitutive, ligand-independent activation of ERα, rendering many conventional therapies ineffective.

Selective estrogen receptor degraders (SERDs) represent a distinct class of ER antagonists. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit ligand binding, SERDs not only block ERα activity but also induce its ubiquitination and subsequent proteasomal degradation. This dual mechanism of action offers the potential for more complete and sustained inhibition of ER signaling, even in the presence of activating mutations. This compound has emerged as a promising oral SERD with superior preclinical activity compared to the first-generation SERD, fulvestrant.

Mechanism of Action: this compound-Mediated ERα Degradation and Transcriptional Repression

This compound binds to ERα, inducing a conformational change that is recognized by the cellular protein degradation machinery. This leads to the polyubiquitination of the receptor and its targeting to the proteasome for degradation. By reducing the cellular pool of ERα, this compound effectively shuts down both ligand-dependent and ligand-independent signaling pathways.

A critical consequence of this compound-induced ERα degradation is the profound suppression of estrogen-responsive gene expression. Transcriptomic analyses have revealed that this compound treatment leads to a significant downregulation of a wide array of genes that are hallmarks of estrogen signaling.

Below is a diagram illustrating the estrogen signaling pathway and the mechanism of action of this compound.

Quantitative Impact on Estrogen-Responsive Gene Expression

Transcriptomic analysis, specifically RNA sequencing (RNA-seq), has been instrumental in quantifying the impact of this compound on the expression of estrogen-responsive genes. Studies utilizing ER+ breast cancer cell lines, such as T47D harboring the activating Y537S ESR1 mutation, have provided robust data on the transcriptional changes induced by this compound.

The following tables summarize the significant downregulation of key estrogen-responsive genes following treatment with this compound.

Table 1: Downregulation of Estrogen-Responsive Genes in T47D-Y537S Cells Treated with this compound (100 nM) for 6 Hours

| Gene Symbol | Gene Name | log2 Fold Change | p-value |

| PGR | Progesterone Receptor | -2.5 | < 0.001 |

| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | -2.2 | < 0.001 |

| TFF1 | Trefoil Factor 1 | -1.8 | < 0.001 |

| PDZK1 | PDZ Domain Containing 1 | -2.0 | < 0.001 |

| AREG | Amphiregulin | -1.5 | < 0.01 |

| WISP2 | WNT1 Inducible Signaling Pathway Protein 2 | -1.7 | < 0.001 |

Data are representative and compiled from preclinical studies. Exact values may vary between experiments.

Table 2: Downregulation of Estrogen-Responsive Genes in T47D-Y537S Cells Treated with this compound (100 nM) for 12 Hours

| Gene Symbol | Gene Name | log2 Fold Change | p-value |

| PGR | Progesterone Receptor | -3.1 | < 0.0001 |

| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | -2.8 | < 0.0001 |

| TFF1 | Trefoil Factor 1 | -2.3 | < 0.0001 |

| PDZK1 | PDZ Domain Containing 1 | -2.6 | < 0.0001 |

| AREG | Amphiregulin | -1.9 | < 0.001 |

| WISP2 | WNT1 Inducible Signaling Pathway Protein 2 | -2.1 | < 0.0001 |

Data are representative and compiled from preclinical studies. Exact values may vary between experiments.

These data clearly demonstrate that this compound potently and rapidly suppresses the transcription of key estrogen-responsive genes, providing a molecular basis for its anti-proliferative effects in ER+ breast cancer.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on estrogen-responsive genes.

Cell Culture and Hormone Deprivation

-

Cell Line: T47D human breast cancer cells with a doxycycline-inducible Y537S ESR1 mutation.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Hormone Deprivation: For experiments, cells are switched to a phenol (B47542) red-free RPMI 1640 medium supplemented with 10% charcoal-stripped FBS for 72 hours prior to treatment. This minimizes the influence of exogenous estrogens.

-

Doxycycline (B596269) Induction: Expression of the Y537S mutant ERα is induced by treating the cells with doxycycline (1 µg/mL) for 48 hours.

This compound Treatment

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Treatment Conditions: Cells are treated with this compound at a final concentration of 100 nM or vehicle (DMSO) for the indicated times (e.g., 6 or 12 hours).

RNA Isolation and Sequencing (RNA-seq)

-

RNA Extraction: Total RNA is isolated from cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Library Preparation: RNA quality and quantity are assessed using a bioanalyzer. RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

The workflow for the RNA-seq experiment is depicted in the diagram below.

Bioinformatic Analysis of RNA-seq Data

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.

-

Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.

-

Differential Gene Expression Analysis: Differential expression between this compound-treated and vehicle-treated samples is determined using packages like DESeq2 in R. This analysis provides log2 fold changes and p-values for each gene.

-

Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify signaling pathways that are significantly enriched among the differentially expressed genes.

Conclusion

This compound is a potent, orally bioavailable SERD that effectively antagonizes ERα signaling through receptor degradation. This leads to a robust and sustained downregulation of estrogen-responsive genes, which are critical for the growth and survival of ER+ breast cancer cells. The comprehensive transcriptomic data and detailed experimental protocols presented in this guide underscore the profound impact of this compound on the molecular landscape of ER+ breast cancer. These findings provide a strong rationale for the continued clinical development of this compound as a valuable therapeutic option for patients with this disease, including those who have developed resistance to standard endocrine therapies. The ability of this compound to overcome the challenges posed by ESR1 mutations highlights its potential to address a significant unmet need in the management of advanced breast cancer.

The Preclinical Profile of Imlunestrant: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of imlunestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD). This compound has demonstrated potent anti-tumor activity in various preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with ESR1 mutations, and exhibits favorable properties such as brain penetrance. This document summarizes key data from preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Pharmacokinetics: In Vivo Exposure and Distribution

This compound has been shown to have favorable pharmacokinetic properties in preclinical models, leading to sustained target engagement.[1] While specific quantitative PK parameters from preclinical animal models are not widely published, a phase 1 study in healthy women provides insight into its clinical pharmacokinetic profile.

Table 1: Clinical Pharmacokinetic Parameters of this compound in Healthy Women

| Parameter | Value | Reference |

| Half-life (t½) | 25-30 hours | [2] |

| Time to Maximum Concentration (Tmax) | 4-8 hours | [2] |

| Maximum Concentration (Cmax) | ~60 ng/mL (200 mg dose) to ~250 ng/mL (1200 mg dose) | [2] |

Note: This data is from a clinical study in healthy human volunteers and may not directly reflect the pharmacokinetic profile in preclinical animal models.

Preclinical studies in mouse models bearing ER+ breast cancer xenografts have demonstrated that this compound exposure is greater in tumor tissue compared to plasma, suggesting excellent tumor penetration and retention.[3] This preferential distribution to the tumor is a key characteristic that likely contributes to its potent anti-tumor efficacy. Furthermore, preclinical data have consistently highlighted this compound's ability to cross the blood-brain barrier, indicating its potential for treating or preventing brain metastases.[3][4]

Pharmacodynamics: Potent Estrogen Receptor Degradation and Tumor Growth Inhibition

This compound is a pure antagonist of both wild-type and mutant estrogen receptors, leading to their degradation and subsequent inhibition of ER-mediated signaling.[2][5] This activity translates to potent inhibition of cell proliferation and tumor growth in a variety of preclinical models.

In Vitro Activity

This compound demonstrates potent degradation of the estrogen receptor α (ERα) and inhibits ERα-mediated transcription in both wild-type and ESR1-mutant breast cancer cell lines.

Table 2: In Vitro Potency of this compound

| Assay | Cell Line/Target | IC50 / Ki | Reference |

| ERα Binding Affinity (Ki) | Wild-Type ERα | 0.64 nM | [3] |

| Mutant ERα (Y537S) | 2.80 nM | [3] | |

| ERβ Binding Affinity (Ki) | Wild-Type ERβ | 0.11 nM | [3] |

| ERα Degradation (IC50) | MCF7 (WT ERα) | 3.0 nM | [2] |

| Y537S-mutant ERα cells | 9.6 nM | [2] | |

| Inhibition of ERα-mediated Transcription (IC50) | Wild-Type ERα | 3 nM | [2] |

| Y537N-mutant ERα | 17 nM | [2] |

In Vivo Anti-Tumor Efficacy

This compound has demonstrated significant tumor growth inhibition in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of ER+ breast cancer. Notably, it has shown superior efficacy compared to fulvestrant (B1683766) in models harboring ESR1 mutations.[3][5]

Table 3: Summary of In Vivo Anti-Tumor Activity of this compound

| Model | ESR1 Status | This compound Efficacy | Comparator Efficacy (Fulvestrant) | Reference |

| MCF7 Xenograft | Wild-Type | Significant tumor growth inhibition, comparable to fulvestrant. | Significant tumor growth inhibition. | [3] |

| T47D Xenograft | Wild-Type | Significant tumor growth inhibition, comparable to fulvestrant. | Significant tumor growth inhibition. | [3] |

| ZR-75-1 Xenograft | Wild-Type | More effective tumor growth inhibition than fulvestrant. | Less effective than this compound. | [3] |

| PDX Models with ESR1 mutations | Mutant | More effective tumor growth inhibition than fulvestrant, leading to tumor regression. | Less effective than this compound. | [3][5] |

| Intracranial Tumor Model (MCF7-luc) | Wild-Type | Prolonged survival compared to vehicle and other SERDs. | Not specified. | [3] |

This compound is also effective in combination with other targeted agents. Preclinical studies have shown enhanced tumor growth inhibition when this compound is combined with CDK4/6 inhibitors (e.g., abemaciclib), PI3K inhibitors (e.g., alpelisib), or mTOR inhibitors (e.g., everolimus).[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its anti-tumor effects by binding to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.

References

- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 2. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Imlunestrant's Cerebral Penetration: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical and clinical evidence supporting the blood-brain barrier (BBB) penetration of imlunestrant (LY3484356), a next-generation, orally bioavailable, selective estrogen receptor degrader (SERD). Developed for an audience versed in oncology and neuropharmacology, this document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and processes to fully elucidate the central nervous system (CNS) activity of this compound.

Introduction: The Clinical Need for Brain-Penetrant SERDs

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapies are the cornerstone of its treatment.[1][2] However, the development of brain metastases in patients with ER+ advanced breast cancer presents a significant clinical challenge, as many existing endocrine therapies, such as fulvestrant, have demonstrated limited ability to cross the BBB.[1][3] This limitation restricts their efficacy against CNS lesions.[3] this compound was developed to address this unmet need as a potent, brain-penetrant oral SERD with activity against both wild-type and mutant forms of the estrogen receptor.[1][2][4] Preclinical evidence demonstrates significant and sustained brain exposure in mouse models, and early clinical data suggests a potential reduction in CNS progression, positioning this compound as a promising agent for patients with or at risk of brain metastases.[1][5]

Mechanism of Action: Estrogen Receptor Degradation

This compound functions as a pure ERα antagonist and selective estrogen receptor degrader.[6][7] Upon administration, it binds specifically to the estrogen receptor, inducing a conformational change.[8] This alteration marks the receptor for ubiquitination and subsequent degradation by the cell's proteasomal machinery.[8] The resulting decrease in total ERα protein levels effectively shuts down ER-mediated signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells.[3][8] This mechanism is effective against both wild-type and constitutively active mutant ESR1 variants that confer resistance to other endocrine therapies.[1][6]

Quantitative Analysis of Brain Penetration

Preclinical studies in mice have provided quantitative data demonstrating this compound's ability to cross the blood-brain barrier and achieve significant exposure in brain tissue. The following tables summarize the key pharmacokinetic findings from in vivo tissue distribution experiments.

Time-Course of this compound Distribution

This experiment measured this compound concentrations in plasma, tumor, and brain tissue at various time points following the last of three daily oral doses.

Table 1: this compound Concentration in Plasma, Tumor, and Brain Over Time in Tumor-Bearing Mice

| Time Point (Post-Last Dose) | Treatment Group | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |

|---|---|---|---|---|---|

| 2 hours | This compound (10 mg/kg) | ~1200 | ~4000 | ~1000 | ~0.83 |

| 8 hours | This compound (10 mg/kg) | ~1000 | ~4500 | ~900 | ~0.90 |

| 24 hours | This compound (10 mg/kg) | ~400 | ~3000 | ~400 | ~1.00 |

| 48 hours | This compound (10 mg/kg) | ~100 | ~1500 | ~150 | ~1.50 |

| 96 hours | This compound (10 mg/kg) | ~25 | ~500 | ~50 | ~2.00 |

Data are approximated from graphical representations in Bhagwat et al., Cancer Research, 2025.[1][9] The Brain-to-Plasma Ratio is calculated from the mean concentration values.

Dose-Response of this compound Distribution

This study assessed tissue concentrations 24 hours after the last of three daily oral doses at varying dose levels.

Table 2: Dose-Response of this compound Concentration in Plasma, Tumor, and Brain at 24 Hours

| Dose (mg/kg) | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |

|---|---|---|---|---|

| 3 | ~100 | ~1000 | ~100 | ~1.00 |

| 10 | ~400 | ~3000 | ~400 | ~1.00 |

| 30 | ~1500 | ~8000 | ~1500 | ~1.00 |

| 100 | ~4000 | ~15000 | ~4000 | ~1.00 |

Data are approximated from graphical representations in Bhagwat et al., Cancer Research, 2025.[3][9] The Brain-to-Plasma Ratio is calculated from the mean concentration values.

The data consistently show that this compound achieves brain concentrations comparable to those in plasma, with a brain-to-plasma ratio of approximately 1.0 at 24 hours post-dose across a range of doses.[3][9] This indicates effective and sustained penetration of the blood-brain barrier. Furthermore, the highest brain drug exposure was observed in the this compound arm when compared directly with alternative SERD therapies in an intracranial tumor model.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the primary preclinical studies that established the brain-penetrant properties of this compound.[1][3]

In Vivo Pharmacodynamics and Tissue Distribution Study

Objective: To determine the concentration of this compound in plasma, tumor, and brain tissue over time and at different dose levels in tumor-bearing mice.

Animal Model: Female NOD SCID mice were used. ESR1-wild-type MCF7 cells or ESR1-mutant ST941/C PDX-derived cells were implanted subcutaneously (s.c.).

Dosing Regimen:

-

Time-Course Arm: Mice were treated with this compound at 10 mg/kg, administered orally once daily for three consecutive days.

-

Dose-Response Arm: Mice were treated with this compound at 3, 10, 30, or 100 mg/kg, administered orally once daily for three consecutive days.

Sample Collection:

-

Time-Course Arm: Plasma, tumor, and brain tissues were collected at 2, 8, 24, 48, and 96 hours after the final dose.

-

Dose-Response Arm: Tissues were collected 24 hours after the final dose.

Analysis: Drug exposure in the collected tissues was measured to determine concentration levels (ng/mL for plasma, ng/g for tissue). A portion of the tumor was also analyzed for pharmacodynamic markers, such as the expression of ERα-regulated genes (e.g., PGR).[1]

In Vivo Intracranial Efficacy Study

Objective: To evaluate the efficacy of this compound in a brain metastasis model of ER+ breast cancer.

Animal Model: Female NOD SCID mice. 17β-estradiol pellets were implanted s.c. 24 hours prior to cell implantation to support tumor growth.

Tumor Implantation: MCF7 cells stably expressing luciferase (MCF7-luc) were implanted intracranially into the brains of the mice.

Study Conduct:

-

Engraftment Confirmation: On day 7 post-implantation, mice were imaged using a bioluminescence imaging system to confirm tumor cell engraftment.

-

Randomization: On day 7, mice with confirmed tumors were randomized into treatment groups (n=10 per group).

-

Treatment Initiation: Dosing was initiated on day 12. This compound was administered orally once daily. Control groups included vehicle and other SERD therapies for comparison.

-

Monitoring: Tumor burden was monitored via luminescent imaging. Animal body weight was tracked as a measure of tolerability.

-

Endpoint: The primary endpoint was overall survival. Animals were ethically sacrificed if they became moribund or lost >20% of their body weight.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medthority.com [medthority.com]

- 6. researchgate.net [researchgate.net]

- 7. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Imlunestrant Treatment in MCF7 and T47D Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imlunestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated potent antitumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. It functions by binding to the estrogen receptor (ERα), leading to its ubiquitination and subsequent proteasomal degradation. This targeted degradation of ERα effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. The MCF7 and T47D cell lines are well-characterized, ER+ human breast cancer cell lines widely used in preclinical cancer research to evaluate the efficacy of endocrine therapies. These application notes provide detailed protocols for studying the effects of this compound in these two cell lines.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on MCF7 and T47D cell lines based on available preclinical data.

Table 1: Cell Proliferation Inhibition by this compound

| Cell Line | This compound IC₅₀ (nM) | Reference |

| MCF7 | 5.2 | [1] |

| T47D | 0.34 | [1] |

Table 2: ERα Degradation by this compound

| Cell Line | This compound Concentration | Treatment Duration | ERα Degradation | Reference |

| MCF7 | 100 nM | 6 - 72 hours | Time-dependent degradation observed | [2] |

| T47D | Not specified | Not specified | Dose-dependent degradation observed | [3] |

Note: Specific percentage of degradation is not consistently reported in the literature for a direct comparison.

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MCF7 | This compound | Increased | Decreased | Not specified | [4] |

| T47D | This compound | Increased | Decreased | Not specified | [4] |

Note: Specific percentages of cell cycle arrest are not consistently available in the reviewed literature for a direct comparison.

Table 4: Regulation of ER Target Gene Expression by this compound

| Cell Line | Target Gene | This compound Treatment | Fold Change in Expression | Reference |

| MCF7 | GREB1 | Not specified | Downregulated | [4] |

| T47D | GREB1 | Not specified | Downregulated | [4] |

| MCF7 | TFF1 (pS2) | Not specified | Downregulated | [4] |

| T47D | TFF1 (pS2) | Not specified | Downregulated | [4] |

Note: Specific fold-change values from qPCR are not consistently reported in the literature for a direct comparison.

Mandatory Visualization

Caption: this compound binds to ERα, leading to its degradation via the ubiquitin-proteasome system, thereby inhibiting downstream signaling and cell proliferation.

Caption: Workflow for assessing cell viability using the Sulforhodamine B (SRB) assay after this compound treatment.

Caption: Workflow for analyzing ERα protein degradation by Western blot following this compound treatment.

Experimental Protocols

Cell Culture

MCF7 and T47D Cell Lines

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For T47D cells, the media should also be supplemented with 0.2 IU/ml bovine insulin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, passage them using standard trypsinization procedures.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is for determining the cytotoxic and cytostatic effects of this compound.

Materials:

-

MCF7 or T47D cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v) in water

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v) in water

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF7 or T47D cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for ERα Degradation

This protocol is to assess the degradation of ERα protein following this compound treatment.

Materials:

-

MCF7 or T47D cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (anti-ERα)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Seeding: Seed MCF7 or T47D cells in 6-well plates at a density of 0.5-1.0 x 10⁶ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or for different time points. Include a vehicle control.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system and an imager.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

MCF7 or T47D cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MCF7 or T47D cells in 6-well plates and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the expression of ER target genes, such as GREB1 and TFF1.

Materials:

-

MCF7 or T47D cells

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (GREB1, TFF1) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Seeding and Treatment: Seed MCF7 or T47D cells in 6-well plates and treat with this compound for 24 hours.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

References

- 1. minds.wisconsin.edu [minds.wisconsin.edu]

- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]

Application Notes and Protocols for Imlunestrant and Abemaciclib Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the combination therapy protocol for Imlunestrant and Abemaciclib, focusing on its application in ER+/HER2- advanced breast cancer. The information is based on the pivotal Phase 3 EMBER-3 clinical trial and preclinical studies.

Introduction

This compound is a next-generation, oral selective estrogen receptor degrader (SERD) that provides continuous estrogen receptor (ER) inhibition, even in cancers with ESR1 mutations.[1] Abemaciclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that blocks the phosphorylation of the retinoblastoma (Rb) protein, thereby halting cell cycle progression from the G1 to the S phase.[2][3] The combination of these two agents offers a dual-pronged attack on ER+/HER2- breast cancer by targeting both the ER signaling pathway and the cell cycle machinery.

Mechanism of Action

This compound binds to the estrogen receptor, leading to its degradation and thereby reducing the number of available receptors on cancer cells, which cuts off their growth signals.[4] Abemaciclib selectively inhibits CDK4 and CDK6, preventing the G1-S phase transition and inducing cell cycle arrest.[2][3][5] The synergistic effect of this combination is hypothesized to overcome endocrine resistance and provide a more durable response in patients with ER+/HER2- advanced breast cancer.

References

Application Notes and Protocols: Uncovering Imlunestrant Vulnerabilities with CRISPR Knock-out Screens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide knock-out screens to identify genetic vulnerabilities that sensitize estrogen receptor-positive (ER+) breast cancer cells to the novel selective estrogen receptor degrader (SERD), imlunestrant.

Introduction

This compound is a next-generation oral SERD that has demonstrated potent anti-tumor activity in ER+ breast cancer, including models with ESR1 mutations that confer resistance to other endocrine therapies.[1][2][3][4] To further enhance its therapeutic potential and overcome potential resistance mechanisms, identifying synergistic drug targets is crucial. Genome-wide CRISPR knock-out screens are a powerful, unbiased tool for identifying genes whose loss-of-function sensitizes cancer cells to a specific therapeutic agent.[5][6][7]

This document outlines the scientific basis and provides detailed protocols for performing a CRISPR knock-out screen with this compound, from experimental design to data analysis and validation of candidate genes. A key study identified that both persistent and acquired vulnerabilities can be uncovered through this approach, highlighting the continued importance of pathways such as the CDK4/6-RB1 axis and PI3Kinase signaling, as well as identifying novel dependencies like oxidative phosphorylation (OXPHOS), in the context of this compound treatment.[1][2]

Data Presentation: Summary of a Representative CRISPR Knock-out Screen

The following tables summarize the kind of quantitative data that can be obtained from a genome-wide CRISPR knock-out screen designed to identify this compound vulnerabilities. The data presented here is illustrative, based on the findings that pathways such as CDK4/6-RB1, PI3Kinase, and OXPHOS are key vulnerabilities.[1][2] The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm is a standard tool for analyzing such data.[1][8]

Table 1: Top Gene Hits Conferring Sensitivity to this compound (Negative Selection)

| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |

| ESR1 | Estrogen Receptor 1 | -2.5 | < 0.0001 | < 0.001 |

| CCND1 | Cyclin D1 | -1.8 | < 0.0001 | < 0.001 |

| CDK4 | Cyclin Dependent Kinase 4 | -1.7 | < 0.0001 | < 0.001 |

| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -1.5 | 0.0002 | 0.002 |

| AKT1 | AKT Serine/Threonine Kinase 1 | -1.4 | 0.0005 | 0.004 |

| MTOR | Mechanistic Target Of Rapamycin Kinase | -1.3 | 0.0008 | 0.006 |

| RB1 | RB Transcriptional Corepressor 1 | -1.2 | 0.0012 | 0.009 |

Table 2: Top Gene Hits Whose Knockout Induces Resistance to this compound (Positive Selection)

| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |